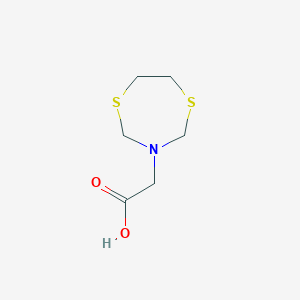

2-(1,5,3-Dithiazepan-3-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

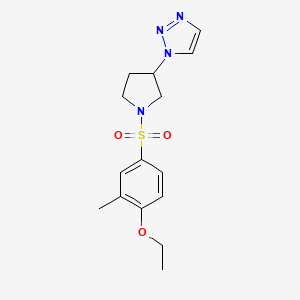

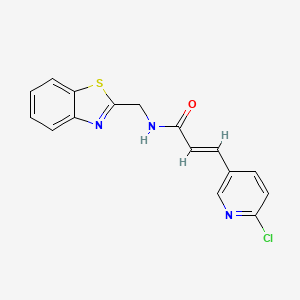

“2-(1,5,3-Dithiazepan-3-yl)acetic acid” is a compound that has been synthesized in the context of green chemistry . It is a product of a multicomponent reaction involving amino acids, formaldehyde, and 1,2-ethanedithiol . This compound is part of a library of new (1,5,3-dithiazepan-3-yl)alkanoic acids .

Synthesis Analysis

The synthesis of “this compound” is achieved through a green procedure that offers several advantages such as operational simplicity, no catalyst, and no production of hazardous materials . The synthesis involves a multicomponent cyclocondensation of amino acids, formaldehyde, and 1,2-ethanedithiol in water at room temperature for 1 to 5 hours . The yields of the product increased with increasing reaction time .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include a multicomponent cyclocondensation of amino acids, formaldehyde, and 1,2-ethanedithiol . This reaction is an example of a multicomponent reaction, which is a powerful tool for the development of green methods for the synthesis of heterocycles .Scientific Research Applications

Green Synthesis

A study by Khabibullina et al. (2016) highlights a green synthesis method for (1,5,3-dithiazepan-3-yl)alkanoic acids, which includes 2-(1,5,3-Dithiazepan-3-yl)acetic acid, using a multicomponent cyclocondensation process. This method offers advantages such as simplicity, no catalyst requirement, and no production of hazardous materials, indicating its environmental friendliness and practicality in chemical synthesis (Khabibullina et al., 2016).

Intermolecular Interactions and Crystallography

Tulyabaev et al. (2016) conducted a study on intermolecular interactions and crystallization effects in (1,5,3-dithiazepan-3-yl)-alkanoic acids. Their research involved studying the crystal structures of these compounds, revealing various simple crystal systems and highlighting the importance of hydrogen bonds in forming crystal packing. This research is significant for understanding the physical and chemical properties of these compounds (Tulyabaev et al., 2016).

Fungicidal Activity

Akhmetova et al. (2014) explored the synthesis of 2-(1,5,3-dithiazepan-3-yl)ethanol and related compounds, demonstrating their fungicidal properties against plant pathogens. This indicates potential applications in agriculture and plant protection (Akhmetova et al., 2014).

Catalyst Development for Amides Synthesis

Research by Khairullina et al. (2013) developed a method for preparing N-(1,5,3-dithiazepan-5-yl)- and N-(1,5,3-dithiazocan-5-yl)amides using lanthanide catalysts. This method is significant for the synthesis of various amide compounds, indicating its utility in chemical manufacturing and pharmaceuticals (Khairullina et al., 2013).

Synthesis of Macrocycles and Alkanoates

Rakhimova et al. (2016) developed an efficient method for synthesizing alkyl 2-(1,5,3-dithiazepan-3-yl)-alkanoates and related macrocycles. This research is crucial for creating new chemical entities with potential applications in various industrial sectors (Rakhimova et al., 2016).

Mechanism of Action

Target of Action

It’s known that similar compounds exhibit a high sorption activity with respect to silver (i) and palladium (ii) , and antifungal activity against pathogenic micromycetes .

Mode of Action

It’s known that similar compounds form intermolecular hydrogen bonds through h⋯h, s⋯h, and o⋯h contacts .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

Similar compounds have been reported to exhibit antifungal activity .

Action Environment

It’s known that the synthesis of similar compounds can be performed in water, which offers several advantages such as operational simplicity, no catalyst, and no production of hazardous materials .

properties

IUPAC Name |

2-(1,5,3-dithiazepan-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S2/c8-6(9)3-7-4-10-1-2-11-5-7/h1-5H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQWXJYFHHJWGES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN(CS1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({3,5-dimethyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazol-1-yl}methyl)-N-(4-fluorobenzyl)benzamide](/img/structure/B2696410.png)

![(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid](/img/structure/B2696411.png)

![4-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2696412.png)

![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2696416.png)